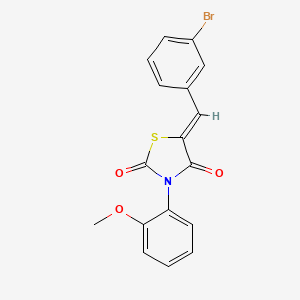![molecular formula C18H20N2O4 B4756163 2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4756163.png)
2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide
Overview
Description
2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as BAY-73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a critical role in regulating cardiovascular and pulmonary function. BAY-73-6691 has shown promise in the treatment of various cardiovascular and pulmonary diseases, including pulmonary hypertension and heart failure.
Mechanism of Action
2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide acts as a potent and selective inhibitor of sGC, which is a key enzyme in the NO signaling pathway. NO activates sGC, leading to the production of cyclic guanosine monophosphate (cGMP), which plays a critical role in regulating cardiovascular and pulmonary function. 2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide binds to the heme group of sGC, preventing the activation of the enzyme by NO and reducing the production of cGMP.
Biochemical and Physiological Effects:
2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to improve pulmonary hemodynamics and cardiac function in animal models of pulmonary hypertension and heart failure. In addition, 2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been investigated for its potential to treat other cardiovascular and pulmonary diseases, such as atherosclerosis, myocardial infarction, and COPD. 2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical studies.
Advantages and Limitations for Lab Experiments
2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a potent and selective inhibitor of sGC, which makes it a valuable tool for studying the NO signaling pathway in vitro and in vivo. However, 2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has limited solubility in water, which can make it difficult to work with in certain experimental conditions. In addition, 2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has not been extensively studied in humans, and its long-term safety and efficacy have not been established.
Future Directions
There are several potential future directions for research on 2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. One area of interest is the development of novel sGC inhibitors with improved pharmacokinetic properties and safety profiles. Another area of interest is the investigation of the potential therapeutic applications of sGC inhibitors in other diseases beyond cardiovascular and pulmonary disorders, such as cancer and neurodegenerative diseases. Finally, further studies are needed to establish the long-term safety and efficacy of sGC inhibitors in humans.
Scientific Research Applications
2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, 2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to improve pulmonary hemodynamics and cardiac function in pulmonary hypertension and heart failure. In addition, 2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been investigated for its potential to treat other cardiovascular and pulmonary diseases, such as atherosclerosis, myocardial infarction, and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-12-11-19-17(21)13-7-3-5-9-15(13)20-18(22)14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJJHFWXZGNDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4756082.png)
![ethyl {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4756092.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4756095.png)
![2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B4756104.png)

![2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B4756114.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4756134.png)
![1,1'',3,3'',4'-pentamethyl-1'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4756138.png)

![4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4756153.png)
![N-(2-ethoxyphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4756173.png)

